

Desmethoxy Fluvoxamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Desmethoxy Fluvoxamine*

CAS No.: *1217216-82-4*

Cat. No.: *B596355*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Desmethoxy Fluvoxamine**, a significant impurity of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. This document delves into its chemical identity, physical properties, and its relevance in the quality control and analytical validation of Fluvoxamine.

Chemical Identity and Molecular Characteristics

Desmethoxy Fluvoxamine, also known as Fluvoxamine EP Impurity A, is a molecule structurally related to Fluvoxamine, differing by the absence of a methoxy group.[1] This structural modification significantly alters its physicochemical properties.

The key molecular and physical properties of **Desmethoxy Fluvoxamine** are summarized in the table below:

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₉ F ₃ N ₂ O	PubChem[1]
Molecular Weight	288.31 g/mol	PubChem[1]
CAS Number	1217216-82-4	ChemicalBook[2]
IUPAC Name	2-[[[1-(4-(trifluoromethyl)phenyl)pentylidene]amino]oxy]ethanamine	PubChem[1]
Synonyms	Fluvoxamine EP Impurity A, (E)-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime	PubChem[1]
Appearance	White to Off-White Solid	ChemicalBook[2]
Solubility	Slightly soluble in Chloroform and Methanol	ChemicalBook[2]
Predicted Boiling Point	334.2 ± 52.0 °C	ChemicalBook[2]
Predicted pKa	9.37 ± 0.10	ChemicalBook[2]
Stability	Hygroscopic	ChemicalBook[2]

Structural Relationship to Fluvoxamine

The structural distinction between Fluvoxamine and **Desmethoxy Fluvoxamine** lies in the substitution on the phenyl ring. Fluvoxamine possesses a methoxy group (-OCH₃) at the 5-position of the phenyl ring, which is absent in **Desmethoxy Fluvoxamine**. This seemingly minor difference can impact the molecule's polarity, metabolic profile, and pharmacological activity.



[Click to download full resolution via product page](#)

Caption: Structural relationship between Fluvoxamine and **Desmethoxy Fluvoxamine**.

Genesis as a Pharmaceutical Impurity

Desmethoxy Fluvoxamine is primarily encountered as a process-related impurity in the synthesis of Fluvoxamine. Its formation can be attributed to the use of starting materials or intermediates that lack the methoxy substituent on the phenyl ring. Rigorous control over the synthetic route and purification processes is crucial to minimize the levels of this impurity in the final active pharmaceutical ingredient (API). The presence of such impurities necessitates the development of robust analytical methods for their detection and quantification to ensure the safety and efficacy of the drug product.

Analytical Methodologies for Detection and Quantification

Given its status as a critical impurity, the detection and quantification of **Desmethoxy Fluvoxamine** are paramount in the quality control of Fluvoxamine. While specific methods validated exclusively for **Desmethoxy Fluvoxamine** are not extensively published, the analytical techniques employed for Fluvoxamine can be adapted and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for the analysis of Fluvoxamine and its impurities.[3][4] A stability-indicating HPLC method can effectively separate **Desmethoxy Fluvoxamine** from the parent drug and other related substances.

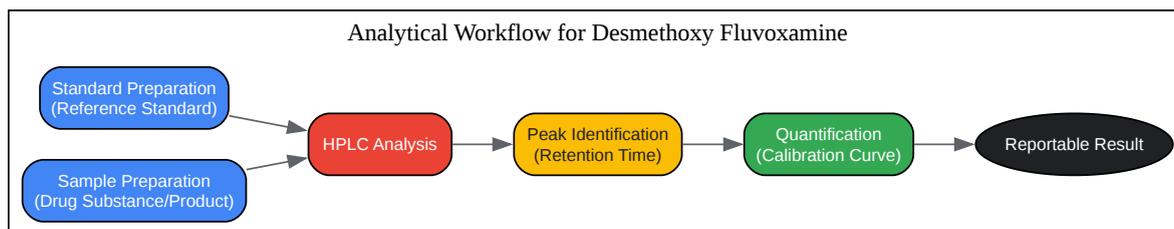
Typical HPLC Parameters:

Parameter	Specification	Rationale
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)	Provides excellent separation for non-polar to moderately polar compounds.
Mobile Phase	Acetonitrile and Phosphate Buffer (pH adjusted)	A common and effective mobile phase for the separation of amine-containing compounds.
Detection	UV at ~246 nm	Fluvoxamine exhibits a UV maximum around this wavelength, and Desmethoxy Fluvoxamine is expected to have a similar chromophore. ^[5]
Flow Rate	1.0 - 1.5 mL/min	Ensures good resolution and reasonable run times.

Experimental Protocol: HPLC Method for Impurity Profiling

- Standard Preparation:
 - Prepare a stock solution of **Desmethoxy Fluvoxamine** reference standard in a suitable diluent (e.g., methanol or mobile phase).
 - Perform serial dilutions to create a calibration curve covering the expected concentration range of the impurity.
- Sample Preparation:
 - Accurately weigh and dissolve the Fluvoxamine drug substance or a crushed tablet in the diluent.
 - Filter the sample solution through a 0.45 μ m filter to remove particulate matter.

- Chromatographic Analysis:
 - Inject the standard and sample solutions into the HPLC system.
 - Monitor the separation at the specified wavelength.
- Data Analysis:
 - Identify the peak corresponding to **Desmethoxy Fluvoxamine** based on its retention time relative to the reference standard.
 - Quantify the amount of **Desmethoxy Fluvoxamine** in the sample using the calibration curve.



[Click to download full resolution via product page](#)

Caption: General workflow for the HPLC analysis of **Desmethoxy Fluvoxamine**.

Other Analytical Techniques

- UV-Visible Spectrophotometry: While not suitable for separation, UV-Vis spectrophotometry can be used for preliminary analysis and to determine the optimal detection wavelength for HPLC.[3][4]
- Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide definitive identification of **Desmethoxy Fluvoxamine** based on its mass-to-charge ratio, offering higher specificity than UV detection alone.

Pharmacology and Toxicological Profile

There is a lack of publicly available information on the specific pharmacological or toxicological properties of **Desmethoxy Fluvoxamine**. As a general principle in drug development, all impurities above a certain threshold must be characterized and their potential for toxicity evaluated. However, it is often the case that structurally similar, non-active impurities possess a low toxicological risk. The primary concern remains the potential for unknown pharmacological effects or the displacement of the active pharmaceutical ingredient, thereby affecting the overall efficacy of the drug product.

Conclusion

Desmethoxy Fluvoxamine is a critical process-related impurity of Fluvoxamine that requires careful monitoring and control during drug manufacturing. Its structural similarity to the parent compound necessitates the use of high-resolution analytical techniques, such as HPLC, for accurate identification and quantification. While its own pharmacological profile is not well-defined, its presence must be limited to ensure the quality, safety, and efficacy of Fluvoxamine-containing medications. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality assurance of Fluvoxamine.

References

- SynZeal. (n.d.). N-Nitroso Aminoethyl **Desmethoxy Fluvoxamine**. Retrieved from [[Link](#)]
- Pharmaffiliates. (n.d.). Fluvoxamine-impurities. Retrieved from [[Link](#)]
- Allmpus. (n.d.). Fluvoxamine EP Impurity A , **Desmethoxy Fluvoxamine** Oxalate. Retrieved from [[Link](#)]
- PubChem. (n.d.). **Desmethoxy Fluvoxamine**. Retrieved from [[Link](#)]
- Veeprho. (n.d.). Aminoethyl **Desmethoxy Fluvoxamine**. Retrieved from [[Link](#)]
- Kulsum, U., & Kumar, N. G. S. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article. Journal of Pharma Insights and Research, 3(2). Retrieved from [[Link](#)]

- Patel, B. H., & Captain, A. D. (2024). Analytical method development and validation of fluvoxamine maleate in bulk and its formulation by Uv spectroscopy. *International Journal of Pharmaceutical Sciences and Research*, 15(3), 1000-1006.
- Psychopharmacology Institute. (2023). Fluvoxamine Practical Guide: Pharmacology, Indications, Dosing Guidelines, and Adverse Effects. Retrieved from [[Link](#)]
- Rahman, N., & Hoda, M. N. (2003). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. *Yakugaku Zasshi*, 123(10), 865-872.
- ResearchGate. (n.d.). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Desmethoxy Fluvoxamine | C14H19F3N2O | CID 71315701 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Desmethoxy Fluvoxamine | 1217216-82-4 \[chemicalbook.com\]](#)
- [3. jopir.in \[jopir.in\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. allsubjectjournal.com \[allsubjectjournal.com\]](#)
- To cite this document: BenchChem. [Desmethoxy Fluvoxamine: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596355#desmethoxy-fluvoxamine-molecular-formula-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com